2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
説明
リシン-リシン-グリシン-グルタミン酸は、リシン、リシン、グリシン、およびグルタミン酸の4つのアミノ酸で構成されるテトラペプチドです。 リシン-リシン-グリシン-グルタミン酸のようなペプチドは、ペプチド結合によって連結された短いアミノ酸鎖であり、さまざまな生物学的プロセスにおいて重要な役割を果たしています。
特性
IUPAC Name |
2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQWGICKJIJKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410639 | |
| Record name | 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6693-50-1 | |
| Record name | 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
合成経路と反応条件
リシン-リシン-グリシン-グルタミン酸の合成は、通常、保護されたアミノ酸の段階的な付加を伴います。 このプロセスは、アミノ酸のアミノ基とカルボキシル基を保護して、望ましくない副反応を防ぐことから始まります。 一般的な保護基には、アミノ基のtert-ブトキシカルボニル(Boc)とカルボキシル基のベンジル(Bn)があります。
-
ステップ1:アミノ酸の保護
- リシンは、BocまたはCbz(カルボベンゾキシ)基を使用して保護されます。
- グリシンとグルタミン酸も同様に保護されます。
-
ステップ2:カップリング反応
- 保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などの試薬を使用して、ヒドロキシベンゾトリアゾール(HOBt)またはN-ヒドロキシスクシンイミド(NHS)などのカップリング剤の存在下でカップリングされます。
-
ステップ3:脱保護
- ペプチド鎖が組み立てられた後、保護基は、Boc基の場合はトリフルオロ酢酸(TFA)、Cbz基の場合は水素化などの適切な試薬を使用して除去されます。
工業生産方法
リシン-リシン-グリシン-グルタミン酸のようなペプチドの工業生産では、多くの場合、固相ペプチド合成(SPPS)が用いられます。 この方法は、C末端アミノ酸を固体樹脂に固定し、保護されたアミノ酸を順次添加することを含みます。 SPPSは、効率的な合成とペプチドの容易な精製を可能にします。
化学反応の分析
Peptide Bond Formation and Hydrolysis
The compound participates in peptide bond formation through condensation reactions between its amino and carboxyl groups. This reactivity is critical for its role in synthesizing larger peptide chains or conjugates . Conversely, hydrolysis under acidic or alkaline conditions cleaves amide bonds, yielding constituent amino acids (e.g., lysine, glutamic acid) .
Reaction Conditions and Catalysts
Coordination with Metal Ions
The amino and carboxyl groups enable metal coordination , particularly with transition metals like Zn(II), which stabilize intermediates in catalytic cycles . Computational studies (DFT) suggest Zn(II) lowers activation energy by 10–15 kcal/mol in amide bond formation .
Key Coordination Sites
-
Primary amino groups (ε-NH₂ of lysine residues)
-
Carboxylate anions (from glutamic acid)
Cross-Linking Reactions
In materials science, the compound forms biodegradable hydrogels via cross-linking with polyfunctional reagents (e.g., polyethylene glycol diacrylate) .
Cross-Linking Mechanisms
| Reagent | Reaction Type | Application | Source |
|---|---|---|---|
| Glutaraldehyde | Schiff base formation | Drug delivery systems | |
| Polyethylene glycol | Esterification | Tissue engineering scaffolds |
Enzymatic Modifications
Lysyl oxidase catalyzes oxidative deamination of ε-amino groups, generating reactive aldehydes for collagen cross-linking . This modification is pH-dependent, with optimal activity at pH 7.4 .
Stability Under Extreme Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing NH₃, CO₂, and imine intermediates . In contrast, the compound remains stable in aqueous buffers (pH 4–9) for >48 hours at 25°C .
Comparative Reactivity of Analogues
| Compound | Key Functional Groups | Reactivity with EDC | Metal Affinity (Zn²⁺) |
|---|---|---|---|
| Target compound | 3° amines, carboxylates | High | Moderate |
| Lys-Gly-Glu (CID 7408581) | 2° amines, carboxylates | Moderate | Low |
| Gly-Gly-Glu (CID 333404) | 1° amines, carboxylates | Low | Minimal |
科学的研究の応用
Biochemical Research
The compound has been utilized in biochemical assays to study protein interactions and enzyme activity due to its ability to mimic natural amino acids. Its structure allows it to be incorporated into peptides for studying protein folding and stability.
Drug Development
Due to its amino acid composition, this compound can serve as a building block in the synthesis of peptide-based drugs. It has shown promise in:
- Anticancer Agents : Modifications of this compound have been explored for their potential antiangiogenic properties, which inhibit the formation of new blood vessels in tumors .
- Antimicrobial Peptides : The compound's structure is conducive to developing peptides that exhibit antibacterial activity against resistant strains .
Gene Delivery Systems
The cationic nature of the compound allows it to interact with nucleic acids, making it a candidate for gene delivery applications. Its ability to form complexes with DNA or RNA can enhance transfection efficiency in gene therapy .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit tumor growth by targeting angiogenesis pathways. In vitro studies showed that modified versions of the compound reduced endothelial cell proliferation and migration, suggesting its potential as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Applications
A study focused on the synthesis of peptide analogs incorporating this compound revealed enhanced antimicrobial properties against Gram-positive bacteria. The structural modifications improved the peptides' ability to disrupt bacterial membranes, showcasing its application in developing new antibiotics .
作用機序
リシン-リシン-グリシン-グルタミン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、細胞表面の受容体に結合して、さまざまな細胞機能を調節するシグナル伝達カスケードを誘発する可能性があります。 具体的な経路と標的は、特定の生物学的状況と用途によって異なります。
類似化合物との比較
類似化合物
リシン-リシン-グリシン: グルタミン酸残基が欠けている類似の特性を持つトリペプチドです。
リシン-グリシン-グルタミン酸: シーケンスが異なり、生物活性が異なる可能性のある別のトリペプチドです。
グリシン-グルタミン酸-リシン: アミノ酸の配置が異なるトリペプチドです。
独自性
リシン-リシン-グリシン-グルタミン酸は、その特定のシーケンスにより、独特の化学的および生物学的特性を備えています。 2つのリシン残基の存在は、特定の標的への結合親和性を高める可能性があり、グルタミン酸残基は溶解性と反応性に影響を与える可能性があります。
生物活性
The compound 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid (often referred to as a peptide derivative) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , which suggests a complex structure conducive to various biological interactions. The presence of multiple amino groups indicates potential for interaction with biological macromolecules, such as proteins and nucleic acids.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : The compound could bind to various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially making this derivative effective against certain pathogens.
In Vitro Studies
Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects in various cancer cell lines. For instance:
- Cytotoxicity : In studies involving human cancer cell lines, compounds with similar structural characteristics have shown IC50 values in the micromolar range, indicating potent cytotoxicity.
- Mechanisms of Cell Death : The cytotoxic effects are often mediated through apoptosis and necrosis pathways, suggesting that the compound may induce programmed cell death in cancerous cells.
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the therapeutic potential:
- Animal Models : Initial animal model studies have indicated that administration of similar compounds can lead to tumor regression and improved survival rates.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential for evaluating therapeutic efficacy.
Case Studies
- Case Study 1: Anticancer Activity
- A study investigated the effects of a related peptide on breast cancer cells. Results showed a significant reduction in tumor size in treated mice compared to controls (p < 0.05).
- Case Study 2: Antimicrobial Efficacy
- Another study evaluated the antimicrobial properties against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
Data Table: Summary of Biological Activities
Q & A
Q. How to mitigate batch-to-batch impurities in large-scale synthesis?
- Methodological Answer : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Optimize purification using preparative HPLC with gradient elution or membrane filtration (e.g., tangential flow filtration for peptide aggregates) .
Contradiction Resolution & Innovation
Q. How to reconcile conflicting reports on its CYP450 inhibition profile?
- Methodological Answer : Conduct in vitro assays using human liver microsomes (HLMs) with probe substrates (e.g., dextromethorphan for CYP2D6). Normalize activity to protein content and control for nonspecific binding. Cross-validate with computational models (e.g., QSAR) to identify structural motifs responsible for inhibition .
Q. What novel methodologies enable the study of its environmental fate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
